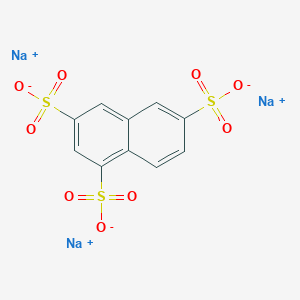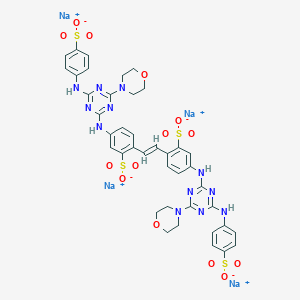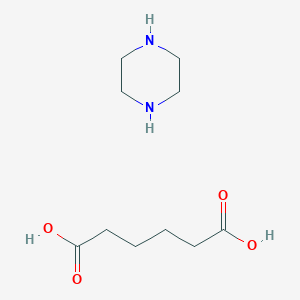
N-Methyl-p-toluidine
Descripción general
Descripción
N-Methyl-p-toluidine (NMPT) is an organic compound belonging to the class of amines and is commonly used in the synthesis of a variety of organic compounds. NMPT is a colorless liquid with a pungent odor and is soluble in a variety of organic solvents. The synthesis of NMPT involves the reaction of p-toluidine with formaldehyde in the presence of an acid catalyst. NMPT has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Hepatic Transcriptomic Alterations
N-Methyl-p-toluidine (N,N-dimethyl-p-toluidine, DMPT) has been studied for its hepatic transcriptomic alterations in rats. It's an accelerant in medical devices and has shown liver carcinogenicity in rats and mice. A study conducted by Dunnick et al. (2017) used liver transcriptomic data to characterize DMPT liver toxicity and for benchmark dose analysis. The study revealed molecular changes in the liver, indicating potential use in preliminary toxicity risk assessment (Dunnick et al., 2017).
Molecular Spectroscopy Studies
Hellweg's (2008) study on p-toluidine, closely related to this compound, investigated its molecular structure using microwave spectroscopy and theoretical calculations. This research provided insights into the internal rotation and inversion of molecular groups, contributing to a better understanding of its physical and chemical properties (Hellweg, 2008).
Applications in Organic Semiconductor Thin Films
Al‐Hossainy and Zoromba (2018) utilized p-toluidine to synthesize an organic compound for semiconductor materials. Their study explored the structural and optical properties of this material, indicating potential applications in optoelectronics (Al‐Hossainy & Zoromba, 2018).
Electropolymerization and Electrochemical Studies
Rasche and Heinze (2008) reinvestigated the anodic oxidation of N,N-dimethyl-p-toluidine, showing that its radical cations dimerize during this process. This finding has implications for the understanding of electropolymerization and the behavior of conducting polymers (Rasche & Heinze, 2008).
Photodynamic and Photocatalytic Applications
Studies like that of Akai et al. (2005) have explored the photochemistry of p-toluidine, identifying photo-produced intermediates and photoproducts. This research is relevant for understanding the photoreactivity of similar compounds and their potential applications in photocatalytic processes (Akai et al., 2005).
Mecanismo De Acción
Target of Action
N-Methyl-p-toluidine is an aromatic secondary amine
Mode of Action
One study shows that 2-amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes mono-amination with this compound to form a precursor for the preparation of pyrazolo[3,4-d]pyrimidines . This suggests that this compound can participate in chemical reactions as a nucleophile, donating its lone pair of electrons on the nitrogen atom to form new bonds.
Biochemical Pathways
One study shows that this compound can be oxidized by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (m/nts) zeolite at ambient temperature . The products detected are 4,4′-dimethylazobenzene as the major product and 4,4′-dimethylazoxybenzene as the minor product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the oxidation of this compound by hydrogen peroxide was performed at ambient temperature , suggesting that temperature can influence its reactivity. Moreover, its stability and efficacy might be affected by factors such as pH and the presence of other substances.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-Methyl-p-toluidine interacts with various enzymes and proteins. For instance, it has been reported to undergo mono-amination with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde to form a precursor for the preparation of pyrazolo[3,4-d]pyrimidines . This suggests that this compound can participate in biochemical reactions involving enzymes that catalyze amination processes.
Cellular Effects
It has been reported that related compounds such as N,N-dimethyl-p-toluidine can cause mild hepatic toxicity in rats and mice . This suggests that this compound may also have potential effects on cellular processes, possibly influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in reactions involving the formation of toluidine radical cation intermediates . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that related compounds such as N,N-dimethyl-p-toluidine can cause dose-related transcriptomic alterations in the liver of rats and mice over a 5-day exposure . This suggests that this compound may also exhibit changes in its effects over time, potentially influencing long-term cellular function.
Dosage Effects in Animal Models
Related compounds such as N,N-dimethyl-p-toluidine have been shown to cause liver carcinogenic effects in male and female rats and mice at certain dosages . This suggests that this compound may also exhibit dosage-dependent effects, potentially leading to toxic or adverse effects at high doses.
Metabolic Pathways
It is known to participate in reactions involving the formation of toluidine radical cation intermediates . This suggests that this compound may interact with enzymes or cofactors involved in these pathways, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
It is known that related compounds such as N,N-dimethyl-p-toluidine can be distributed to many of the sites where toxic and carcinogenic effects occur . This suggests that this compound may also be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins.
Subcellular Localization
It is known that related compounds such as N,N-dimethyl-p-toluidine can cause liver carcinogenic effects in male and female rats and mice . This suggests that this compound may also be localized within specific compartments or organelles within the cell, potentially influencing its activity or function.
Propiedades
IUPAC Name |
N,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIFLGSATTWUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060763 | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623-08-5 | |
| Record name | N-Methyl-p-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENAMINE, N,4-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9R0B2849P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















